
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid
描述
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C15H13NO4S and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a sulfonamide moiety with an indole structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials.
- Molecular Formula : C14H14N2O4S
- Molecular Weight : Approximately 302.34 g/mol
- Structure : The compound contains a benzoic acid functionality linked to a 2,3-dihydroindole sulfonamide structure, providing it with distinctive reactivity and biological properties.
Antibacterial Activity
Research has demonstrated that compounds with indole and sulfonamide functionalities exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) :
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.98 |
Staphylococcus epidermidis | 7.80 |
Escherichia coli | Inactive |
Anticancer Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.
- Results : Significant cytotoxicity was observed with IC50 values in the low micromolar range (<10 μM) against A549 cells, indicating potential for further development as an anticancer agent .
Cell Line | IC50 (μM) |
---|---|
A549 | <10 |
MCF-7 | Not specified |
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Biofilm Formation : The compound has shown efficacy in preventing biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells has been suggested as a mechanism for its anticancer activity .
Case Studies
Several studies have explored the biological activities of similar compounds derived from the indole family:
科学研究应用
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid against various pathogens:
- Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial properties .
- Candida albicans : It also exhibited antifungal activity with MIC values ranging from 7.80 to 62.50 μg/mL against different strains .
The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antibiotics.
Antiproliferative Activity
In cancer research, this compound has shown promising antiproliferative effects:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others.
- Results : Significant antiproliferative activity was observed, particularly in rapidly dividing A549 cells compared to slower-growing fibroblasts . The results indicate that it may serve as a candidate for further development in cancer therapeutics.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus ATCC 25923 | 1 | Not reported |
MRSA ATCC 43300 | <1 | Not reported |
Candida albicans | 7.80 | 12.50 |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | Not specified |
HeLa (Cervical Cancer) | Not specified |
L1210 (Murine Leukemia) | Not specified |
Case Study 1: Synthesis and Testing of Derivatives
A recent study synthesized various derivatives of this compound and evaluated their biological activity. Among these derivatives, some exhibited enhanced antimicrobial and antiproliferative activities compared to the parent compound. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in bacterial resistance and cancer proliferation pathways. This suggests potential mechanisms through which the compound exerts its biological effects and provides a basis for further drug development efforts .
常见问题
Basic Questions
Q. What are the standard synthetic protocols for preparing 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves sulfonylation of 2,3-dihydroindole with a benzoic acid derivative bearing a reactive sulfonyl chloride group. For example, refluxing in acetic acid with sodium acetate as a base (3–5 hours) can facilitate condensation, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Optimization may include adjusting molar ratios, reaction time, or solvent polarity to improve yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology : Use a combination of:
- ¹H/¹³C-NMR : To confirm the indole sulfonyl group (e.g., δ ~7.5–8.5 ppm for aromatic protons) and benzoic acid carboxyl proton (δ ~12–13 ppm) .
- FT-IR : Look for sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H/N-H stretches (~2500–3300 cm⁻¹) .
- HRMS : To verify molecular weight and fragmentation patterns .
Q. What solvents are recommended for dissolving this compound in experimental settings?
- Methodology : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective due to the compound’s sulfonyl and carboxylic acid groups. For recrystallization, acetic acid or ethanol/water mixtures are typical .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to explore this compound’s potential as an antitubercular or antimicrobial agent?
- Methodology :
- Synthesize derivatives with modifications to the indole ring, sulfonyl linker, or benzoic acid moiety.
- Evaluate biological activity via MIC (minimal inhibitory concentration) assays against Mycobacterium tuberculosis or bacterial strains. Prioritize electron-donating groups (e.g., glycine anhydride) on the benzoic acid, as these enhance activity in related compounds .
- Use computational tools like molecular docking to predict binding to targets such as dihydrofolate reductase (DHFR) .
Q. What mechanistic insights explain the formation of sulfonamide intermediates during derivatization of this compound?
- Methodology : The sulfonyl group acts as an electrophilic center. Reaction with amines (e.g., in Friedel-Crafts or nucleophilic substitution reactions) typically proceeds via a two-step mechanism: (1) activation of the sulfonyl chloride, and (2) displacement by the amine nucleophile. Monitor intermediates using LC-MS or TLC .
Q. How can computational modeling (e.g., 3D-QSAR, molecular dynamics) guide the design of derivatives with improved target binding?
- Methodology :
- Perform 3D-QSAR using CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with activity data.
- Conduct molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., mycobacterial enzymes). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the indole ring .
Q. How should researchers address contradictory data in solubility or biological activity across studies?
- Methodology :
- Validate purity via HPLC and elemental analysis.
- Replicate assays under standardized conditions (e.g., pH, temperature).
- Explore crystallographic data (if available) to confirm structural consistency .
Q. What strategies are effective for derivatizing the sulfonyl group to enhance pharmacokinetic properties?
- Methodology :
- Introduce hydrophilic groups (e.g., hydroxyl, amine) to improve water solubility.
- Create prodrugs by esterifying the carboxylic acid group, which hydrolyzes in vivo to release the active form .
Q. What degradation pathways should be considered during stability studies of this compound?
- Methodology :
- Perform accelerated stability testing (40°C/75% RH) and analyze degradation products via LC-MS.
- Likely pathways include hydrolysis of the sulfonamide bond or oxidation of the indole ring. Use antioxidants or lyophilization to mitigate degradation .
Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?
属性
IUPAC Name |
3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)12-5-3-6-13(10-12)21(19,20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSLQVQWAJURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。